Methanamine, N-[(5-methyl-2-furanyl)methylene]-
Overview
Description
Methanamine, N-[(5-methyl-2-furanyl)methylene]- is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-[(5-methyl-2-furanyl)methylene]- can be synthesized through the reductive amination of furfurals. The process involves the reaction of 5-hydroxymethylfurfural with aniline derivatives in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is typically conducted in a solvent like benzene or toluene under reflux conditions with a Dean-Stark trap for azeotropic water removal .
Industrial Production Methods
Industrial production of Methanamine, N-[(5-methyl-2-furanyl)methylene]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-[(5-methyl-2-furanyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The furan ring allows for electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted furan derivatives, amine derivatives, and oxidized furan compounds .
Scientific Research Applications
Methanamine, N-[(5-methyl-2-furanyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methanamine, N-[(5-methyl-2-furanyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release formaldehyde, which exhibits bactericidal properties. This mechanism is particularly effective in acidic environments where the hydrolysis rate is enhanced .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-furfurylamines: These compounds share a similar furan ring structure and exhibit comparable chemical properties.
Furan-2-carboxaldehyde derivatives: These compounds also contain the furan ring and are used in similar applications.
Uniqueness
Methanamine, N-[(5-methyl-2-furanyl)methylene]- is unique due to its specific structure, which allows for diverse chemical reactions and potential biological activities. Its ability to release formaldehyde upon hydrolysis sets it apart from other furan derivatives, making it valuable in specific applications .
Properties
IUPAC Name |
N-methyl-1-(5-methylfuran-2-yl)methanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(9-6)5-8-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZGLPXDQVJMBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445268 | |
Record name | Methanamine, N-[(5-methyl-2-furanyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112668-53-8 | |
Record name | Methanamine, N-[(5-methyl-2-furanyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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